molecular formula C5H6BrN3 B1280561 3-Bromopyridine-2,4-diamine CAS No. 72921-94-9

3-Bromopyridine-2,4-diamine

Cat. No.: B1280561
CAS No.: 72921-94-9
M. Wt: 188.03 g/mol
InChI Key: NVKFROUJVVIUSL-UHFFFAOYSA-N
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Description

3-Bromopyridine-2,4-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and two amino groups at the 2 and 4 positions of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Scientific Research Applications

3-Bromopyridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“4-Bromopyridine-2,3-diamine” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

While specific future directions for “3-Bromopyridine-2,4-diamine” were not found, research into the synthesis of bipyridine derivatives continues to be an active field . These compounds have a wide range of applications, including use in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-2,4-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,4-diaminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of 3-substituted pyridine derivatives.

    Oxidation: Formation of 3-nitropyridine-2,4-diamine.

    Coupling: Formation of biaryl compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: Lacks the amino groups, making it less versatile in forming hydrogen bonds.

    2,4-Diaminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

    3-Aminopyridine: Contains only one amino group, limiting its ability to participate in certain reactions.

Uniqueness

3-Bromopyridine-2,4-diamine is unique due to the presence of both bromine and two amino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

3-bromopyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKFROUJVVIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505878
Record name 3-Bromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72921-94-9
Record name 3-Bromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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